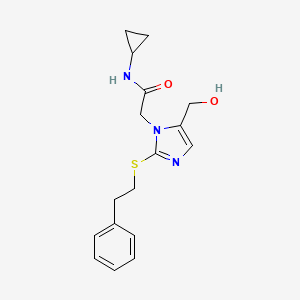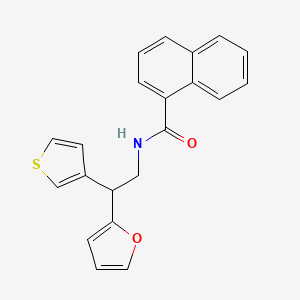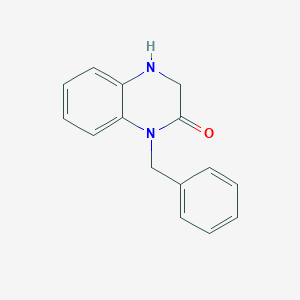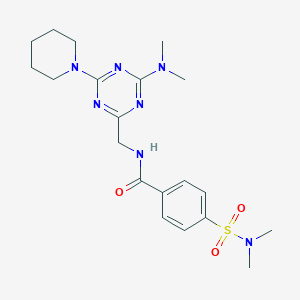![molecular formula C14H26N2O3 B2600139 (3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid CAS No. 1909293-59-9](/img/structure/B2600139.png)
(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the hexanoic acid chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of both a pyrrolidine ring and a hexanoic acid chain. This unique combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3S)-5-methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-9(2)4-11(5-13(17)18)7-16-14(19)12-8-15-6-10(12)3/h9-12,15H,4-8H2,1-3H3,(H,16,19)(H,17,18)/t10-,11+,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKZNIRNWJFKKF-GRYCIOLGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)NCC(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(=O)NC[C@@H](CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine](/img/structure/B2600058.png)
![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)
![N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2600060.png)

![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)
![2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2600071.png)


![6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2600077.png)

![3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)
